molecular formula C23H35N3O2 B610816 SGE-516 CAS No. 1430064-74-6

SGE-516

Cat. No.: B610816
CAS No.: 1430064-74-6
M. Wt: 385.55
InChI Key: NNHRCSJWUBQYQV-YHWBJDLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGE-516 is a synthetic neuroactive steroid and a potent positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. It exhibits activity at both synaptic and extrasynaptic GABAA receptors, including those containing δ subunits, which distinguishes it from benzodiazepines .

  • Depression: Reduces chronic stress-induced depressive-like behaviors in mice by modulating basolateral amygdala (BLA) oscillatory states (e.g., increasing high-theta power, 6–12 Hz) .
  • Epilepsy: Reduces seizure burden and improves survival in Dravet syndrome mouse models, outperforming traditional antiseizure drugs like clonazepam and valproate .
  • Neuroinflammation: Inhibits toll-like receptor (TLR) 4 activation in human macrophages, with sex-dependent effects observed .

Properties

CAS No.

1430064-74-6

Molecular Formula

C23H35N3O2

Molecular Weight

385.55

IUPAC Name

1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one

InChI

InChI=1S/C23H35N3O2/c1-22(28)9-7-16-15(13-22)3-4-18-17(16)8-10-23(2)19(18)5-6-20(23)21(27)14-26-24-11-12-25-26/h11-12,15-20,28H,3-10,13-14H2,1-2H3/t15-,16+,17-,18-,19+,20-,22-,23+/m1/s1

InChI Key

NNHRCSJWUBQYQV-YHWBJDLNSA-N

SMILES

O=C(CN1N=CC=N1)[C@H]2CC[C@@]3([H])[C@]4([H])CC[C@]5([H])C[C@](C)(O)CC[C@]5([H])[C@@]4([H])CC[C@@]32C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGE-516;  SGE516;  SGE 516

Origin of Product

United States

Comparison with Similar Compounds

Zuranolone (SAGE-217)

  • Mechanism: Like SGE-516, zuranolone is a synthetic neuroactive steroid and GABAA PAM with high affinity for δ-containing receptors .
  • Efficacy: Both compounds increase high-theta (6–12 Hz) and beta (15–30 Hz) power in rodent models, correlating with antidepressant effects. However, zuranolone uniquely enhances low-theta power (2–5 Hz), linked to fear states, suggesting broader modulation of emotional networks . In clinical trials, zuranolone demonstrated rapid antidepressant effects in postpartum depression (PPD), mirroring this compound’s preclinical PPD efficacy .
  • Pharmacokinetics: Zuranolone has optimized oral bioavailability, whereas this compound is primarily studied via intraperitoneal or dietary administration in preclinical models .

Allopregnanolone

  • Mechanism: The endogenous neurosteroid prototype for this compound; both enhance synaptic/extrasynaptic GABAA receptors and modulate BLA oscillations via δ-subunit-containing receptors .
  • Efficacy: Allopregnanolone and this compound reverse stress-induced depressive behaviors in mice, but this compound shows longer-lasting network state protection post-chronic stress . Both inhibit TLR4 activation, though allopregnanolone’s anti-inflammatory effects are sex-independent, unlike this compound’s female-specific TLR4 inhibition .
  • Clinical Use: Allopregnanolone (brexanolone) is FDA-approved for PPD, while this compound remains investigational .

Ganaxolone

  • Efficacy: Ganaxolone shows antiseizure activity but lacks this compound’s efficacy in Dravet syndrome models. In status epilepticus, this compound suppresses seizures in wild-type mice, while ganaxolone’s effects are less pronounced . Both compounds enhance phasic GABA currents, but only this compound increases β3 subunit phosphorylation, critical for long-term network changes .

Benzodiazepines (e.g., Clonazepam)

  • Mechanism : Benzodiazepines target synaptic GABAA receptors with α/γ subunits, unlike this compound’s broader δ/γ-subunit modulation .
  • Efficacy: In Dravet syndrome mice, clonazepam fails to reduce spontaneous seizures or improve survival, whereas this compound significantly lowers seizure burden and mortality . In Gabrd<sup>−/−</sup> mice (lacking δ subunits), benzodiazepines are ineffective against depressive behaviors, whereas this compound restores normal stress responses, highlighting its δ-subunit dependence .

THDOC (3α,5α-Tetrahydrodeoxycorticosterone)

  • Mechanism: Endogenous neurosteroid with overlapping GABAA receptor targets but distinct anti-inflammatory profiles.
  • Efficacy: THDOC partially inhibits TLR7 in female macrophages, similar to this compound, but both are less potent than allopregnanolone in TLR4 suppression . In status epilepticus models, THDOC and this compound suppress seizures in wild-type mice, but only this compound retains efficacy in β3 subunit phosphorylation-deficient models .

Comparative Data Table

Compound Mechanism Depression Models Epilepsy Models (Dravet) Anti-Inflammatory Effects Key Distinguishing Features
This compound GABAA PAM (δ/γ subunits); PKC-dependent β3 phosphorylation Reduces TST immobility Improves survival Female-specific TLR4 inhibition Long-lasting network modulation
Zuranolone GABAA PAM (δ/γ subunits) Rapid PPD efficacy Not reported Not reported Enhances low-theta power
Allopregnanolone Endogenous GABAA PAM FDA-approved for PPD Limited efficacy Sex-independent TLR4 inhibition Short half-life vs. synthetic analogs
Ganaxolone GABAA PAM (no PKC coupling) Mixed results in PPD Moderate efficacy Not reported Lacks sustained tonic current enhancement
Clonazepam Synaptic GABAA (α/γ subunits) Ineffective in Gabrd<sup>−/−</sup> mice No survival benefit Not reported Tolerance development; δ-subunit insensitive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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